[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol
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Overview
Description
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base and multiple methoxyethoxy groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxolane ring, the introduction of the purine base, and the addition of methoxyethoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol involves its interaction with specific molecular targets. The purine base may interact with nucleic acids or proteins, influencing biological pathways. The methoxyethoxy groups can modulate the compound’s solubility and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl
- [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3-{[®-{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]}]
Uniqueness
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol stands out due to its unique combination of a purine base and methoxyethoxy groups. This structure imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H26N6O6 |
---|---|
Molecular Weight |
398.41 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol |
InChI |
InChI=1S/C16H26N6O6/c1-24-3-5-26-11-9(7-23)28-15(12(11)27-6-4-25-2)22-8-19-10-13(17)20-16(18)21-14(10)22/h8-9,11-12,15,23H,3-7H2,1-2H3,(H4,17,18,20,21)/t9-,11+,12?,15-/m1/s1 |
InChI Key |
IDFCDQNVQDKUMQ-WABSSEDKSA-N |
Isomeric SMILES |
COCCO[C@H]1[C@H](O[C@H](C1OCCOC)N2C=NC3=C(N=C(N=C32)N)N)CO |
Canonical SMILES |
COCCOC1C(OC(C1OCCOC)N2C=NC3=C(N=C(N=C32)N)N)CO |
Origin of Product |
United States |
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